Cas no 51323-39-8 (1-(2-chloroethyl)-1,2-dihydropyridin-2-one)

1-(2-Chloroethyl)-1,2-dihydropyridin-2-one is a versatile heterocyclic compound featuring a reactive chloroethyl substituent and a dihydropyridinone core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloroethyl group offers functionalization potential for further derivatization, while the dihydropyridinone moiety contributes to its utility in constructing complex nitrogen-containing frameworks. Its stability under controlled conditions allows for precise manipulation in multi-step reactions. Researchers value this compound for its ability to serve as a precursor in the synthesis of biologically active molecules, enabling efficient scaffold diversification. Proper handling is required due to its reactivity.
1-(2-chloroethyl)-1,2-dihydropyridin-2-one structure
51323-39-8 structure
Product Name:1-(2-chloroethyl)-1,2-dihydropyridin-2-one
CAS No:51323-39-8
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD11102078
CID:1040343
PubChem ID:12704873
Update Time:2025-05-26

1-(2-chloroethyl)-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloroethyl)pyridin-2(1H)-one
    • 1-(2-chloroethyl)-2(1H)-Pyridinone
    • 1-(2-chloroethyl)pyridin-2-one
    • 1-(2-chloroethyl)-1,2-dihydropyridin-2-one
    • AKOS009293371
    • F1906-0095
    • 1-(2-chloroethyl)-1,2-dihydro-2-pyridone
    • PJWNJWGPRUXBMC-UHFFFAOYSA-N
    • CS-0269447
    • EN300-1263061
    • BCA32339
    • SB54501
    • 1-(2-chloroethyl)pyridin-2(1H)-one HCl
    • 51323-39-8
    • DB-014918
    • DB-003845
    • SCHEMBL3474550
    • DTXSID90507452
    • MDL: MFCD11102078
    • Inchi: 1S/C7H8ClNO/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6H2
    • InChI Key: PJWNJWGPRUXBMC-UHFFFAOYSA-N
    • SMILES: ClCCN1C=CC=CC1=O

Computed Properties

  • Exact Mass: 157.0294416g/mol
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.216±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 69 ºC
  • Solubility: Dissolution (66 g/l) (25 º C),

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Additional information on 1-(2-chloroethyl)-1,2-dihydropyridin-2-one

Comprehensive Overview of 1-(2-Chloroethyl)-1,2-Dihydropyridin-2-One (CAS No. 51323-39-8)

1-(2-Chloroethyl)-1,2-dihydropyridin-2-one (CAS No. 51323-39-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic molecule features a pyridinone core substituted with a 2-chloroethyl group, making it a versatile intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, agrochemical development, and material science. Researchers often explore its reactivity for constructing complex molecular frameworks, particularly in the synthesis of bioactive compounds.

The compound's CAS number 51323-39-8 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. With growing interest in sustainable chemistry, scientists are investigating greener synthetic routes for 1-(2-chloroethyl)-1,2-dihydropyridin-2-one to minimize environmental impact. Recent publications highlight its role in catalyzed reactions under mild conditions, aligning with the industry's shift toward energy-efficient processes.

In pharmaceutical contexts, derivatives of 1-(2-chloroethyl)-1,2-dihydropyridin-2-one have shown potential as building blocks for kinase inhibitors and other therapeutic agents. This aligns with current trends in personalized medicine, where targeted small-molecule drugs dominate research pipelines. Analytical techniques like HPLC and NMR are routinely employed to characterize this compound, addressing the demand for high-purity intermediates in precision medicine applications.

From an industrial perspective, the scalability of 51323-39-8 synthesis remains a key focus area. Innovations in continuous flow chemistry and biocatalysis offer promising avenues to optimize production. The compound's stability under various storage conditions also makes it a reliable candidate for long-term research projects, a feature highly valued by contract manufacturing organizations (CMOs).

Environmental and safety considerations are integral to handling 1-(2-chloroethyl)-1,2-dihydropyridin-2-one. While not classified as hazardous under standard protocols, proper laboratory practices are recommended. This precautionary approach resonates with the broader chemical industry's emphasis on responsible material management and aligns with ESG (Environmental, Social, and Governance) principles increasingly adopted by research institutions.

The compound's physicochemical properties, including solubility in common organic solvents and melting point characteristics, make it particularly useful in formulation development. These attributes are frequently discussed in patent literature related to drug delivery systems, reflecting the intersection of materials science and pharma innovation.

Emerging applications of CAS 51323-39-8 in electronic materials and specialty polymers have expanded its relevance beyond traditional chemistry sectors. This diversification mirrors the broader trend of interdisciplinary research, where chemical intermediates find novel uses in advanced technology domains. Computational chemistry studies further contribute to understanding its molecular interactions, supporting rational design in material engineering.

Quality control protocols for 1-(2-chloroethyl)-1,2-dihydropyridin-2-one typically involve rigorous spectroscopic validation and impurity profiling. Such meticulous characterization meets the exacting standards of regulatory bodies like the FDA and EMA, particularly for compounds used in pharmaceutical synthesis. This emphasis on quality aligns with industry efforts to reduce batch-to-batch variability in critical intermediates.

Market analyses indicate steady demand for 51323-39-8 across North America, Europe, and Asia-Pacific regions, driven by academic research and industrial R&D activities. The compound's commercial availability through major chemical suppliers ensures accessibility for global researchers, facilitating collaborative studies in medicinal chemistry and beyond.

Future research directions may explore the catalytic potential of 1-(2-chloroethyl)-1,2-dihydropyridin-2-one in asymmetric synthesis, addressing the pharmaceutical industry's need for chiral building blocks. Such developments would position this compound as an even more valuable tool in modern synthetic methodology, potentially reducing reliance on precious metal catalysts.

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